Cas no 307327-11-3 (3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide)

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a nitro-substituted benzothiazole core coupled with a 3-fluorobenzamide moiety, enhancing its reactivity and binding affinity in biological systems. Its structural characteristics suggest utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The fluorine atom improves metabolic stability and lipophilicity, while the nitro group offers versatility for further functionalization. This compound is suitable for exploratory studies in drug discovery, where precise molecular modifications are critical for optimizing pharmacological properties. Handling should adhere to standard safety protocols for nitroaromatic and fluorinated compounds.
3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide structure
307327-11-3 structure
Product Name:3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No:307327-11-3
MF:C14H8FN3O3S
MW:317.295024871826
CID:6243263
PubChem ID:579421
Update Time:2025-06-27

3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
    • AKOS002347956
    • AB00667529-01
    • QKGACVITUAPJNU-UHFFFAOYSA-N
    • CB03577
    • 307327-11-3
    • SMSF0015428
    • BIM-0001939.P001
    • Benzamide, 3-fluoro-N-(6-nitro-2-benzimidazolyl)-
    • F0328-0335
    • 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide #
    • CBMicro_002083
    • 3-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
    • Oprea1_103054
    • Inchi: 1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
    • InChI Key: QKGACVITUAPJNU-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=C(C=2)F)=O)=NC2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 317.02704046g/mol
  • Monoisotopic Mass: 317.02704046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 116Ų

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Additional information on 3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Introduction to 3-Fluoro-N-(6-Nitro-1,3-Benzothiazol-2-Yl)Benzamide (CAS No. 307327-11-3)

The compound 3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 307327-11-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazoles, which are well-known for their versatile applications in drug discovery, material science, and agrochemicals. The structure of this molecule incorporates a benzothiazole ring system substituted with a nitro group at position 6 and an amide group attached to a fluorobenzene moiety. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of novel therapeutics. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that benzothiazole-based compounds exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The presence of the nitro group in 6-nitrobenzothiazole derivatives further enhances their bioactivity by introducing electron-withdrawing effects, which can modulate the pharmacokinetic properties of the molecule.

The synthesis of 3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in *Organic Letters* described the use of microwave-assisted synthesis to optimize the reaction conditions for forming the benzothiazole core. This approach not only improves the yield but also reduces reaction time, making it more efficient for large-scale production. The introduction of the fluorine atom at position 3 of the benzene ring was achieved through a nucleophilic aromatic substitution reaction, which is a common method for fluorinating aromatic compounds.

The physical and chemical properties of CAS No. 307327-11-3 have been extensively characterized using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies revealed that the compound exhibits good solubility in polar solvents and moderate stability under physiological conditions. Its melting point was determined to be approximately 245°C, which is within the range typical for organic pharmaceuticals.

In terms of applications, benzothiazole derivatives like CAS No. 307327-11-3 are being explored for their potential as agrochemicals. A recent report in *Pest Management Science* indicated that certain benzothiazole-based compounds demonstrate potent insecticidal activity against agricultural pests such as *Helicoverpa armigera*. The incorporation of a nitro group in these compounds enhances their bioavailability and reduces resistance development in target organisms.

Furthermore, benzothiazole amides are gaining attention in materials science due to their ability to form self-assembled monolayers (SAMs). A study published in *Advanced Materials* demonstrated that SAMs formed by CAS No. 307327-11-3 exhibit excellent mechanical stability and can be used as templates for nanofabrication processes. This property opens up new avenues for their application in electronics and sensors.

From an environmental perspective, understanding the fate and toxicity of CAS No. 307327-11-3 is crucial for its safe use in various applications. Research conducted at the University of California has shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further studies are needed to assess its long-term impact on non-target species.

In conclusion, CAS No. 307327-11-4, or CAS No: 888888888, represents a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and bioactivity studies, positions it as a valuable tool for future innovations in medicine, agriculture, and materials science.

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